Fmoc-a-methyl-D-4-bromophenylalanine
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Overview
Description
Fmoc-a-methyl-D-4-bromophenylalanine is a synthetic amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group at the alpha position, and a bromine atom on the phenyl ring. This compound is valuable in the field of proteomics and biochemical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-a-methyl-D-4-bromophenylalanine typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Bromination: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The alpha position is methylated using a suitable methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Fmoc-a-methyl-D-4-bromophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid, which can be further utilized in peptide synthesis.
Scientific Research Applications
Fmoc-a-methyl-D-4-bromophenylalanine has diverse applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Proteomics: The compound is valuable in studying protein-protein interactions and protein structure.
Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs and therapeutic agents.
Biochemical Research: The compound is employed in various biochemical assays and studies involving enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of Fmoc-a-methyl-D-4-bromophenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-4-bromophenylalanine: Similar structure but lacks the alpha-methyl group.
Fmoc-a-methyl-L-4-bromophenylalanine: The L-enantiomer of the compound.
Fmoc-3,4,5-trifluoro-D-phenylalanine: Contains trifluoromethyl groups instead of a bromine atom.
Uniqueness
Fmoc-a-methyl-D-4-bromophenylalanine is unique due to the presence of both the alpha-methyl group and the bromine atom on the phenyl ring. This combination provides distinct steric and electronic properties, making it a valuable tool in peptide synthesis and biochemical research .
Properties
IUPAC Name |
(2R)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVZPFIZDGCWIL-RUZDIDTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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